molecular formula C11H17N3O2 B13338355 tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate

tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate

Cat. No.: B13338355
M. Wt: 223.27 g/mol
InChI Key: CPIXKVAGZNGBFC-MRVPVSSYSA-N
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Description

tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate (Boc2O) with the corresponding amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common solvents used include dichloromethane (DCM) or tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as triethylamine (TEA) or pyridine .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of contamination and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: Pd/C in ethanol or NaBH4 in methanol.

    Substitution: TFA in DCM or HCl in dioxane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the removal of the Boc group, yielding the free amine .

Scientific Research Applications

tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate is unique due to its specific structure, which provides stability and selectivity in protecting amine groups. Its ability to be removed under mild acidic conditions without affecting other functional groups makes it particularly valuable in complex organic syntheses .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl N-[(4R)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl]carbamate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-5-9-7(8)6-12-14-9/h6,8H,4-5H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1

InChI Key

CPIXKVAGZNGBFC-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=NN2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=NN2

Origin of Product

United States

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